FTY720 phenoxy-biotin
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Overview
Description
FTY720 is an immune modulator that down-regulates sphingosine-1-phosphate (S1P) receptors, enhances the activity of the sphingosine transporter ABCB1 and the leukotriene C4 transporter ABCC1 and inhibits cytosolic phospholipase A2 activity. It is known that some of the effects of FTY720 require its phosphorylation by sphingosine kinases in vivo, with FTY720-phosphate binding to and down-regulating S1P receptors. Biotin-FTY720 is a biotin-tagged analog of FTY720. The hydroxy methyl side chain of FTY720 that is targeted for phosphorylation by sphingosine kinases is retained in this analog, suggesting that it would likewise be phosphorylated in vivo.
Scientific Research Applications
Room-Temperature Release of Biotinylated Nucleic Acids
- A study by Bearden, Wang, & Hall (2019) demonstrated that phenol can be used to efficiently release biotin-tagged DNA constructs from streptavidin at room temperature. This method preserves the activity of the biotin tag and has applications in selective molecular detection.
Functionalized Xenon as a Biosensor
- Research by Spence et al. (2001) developed an NMR-based xenon biosensor using xenon functionalized by biotin-modified supramolecular cages. This technique enables the detection of specific biomolecules, like biotin-avidin binding, and can be extended to multiplexing assays for multiple analytes.
Neuroprotective Effect in Stroke Models
- A study by Hasegawa et al. (2010) investigated FTY720, a sphingosine 1-phosphate receptor agonist, in a rat model of ischemic stroke. The research found that FTY720 significantly reduced neuronal death, suggesting its potential as a neuroprotective agent.
Enhanced Streptavidin Binding
- Research by Chivers et al. (2010) identified a mutant streptavidin, traptavidin, with slower biotin dissociation and increased mechanical strength. This discovery has potential applications in imaging, DNA amplification, and nanotechnology.
Targeting Cancer Cells in Photodynamic Therapy
- A study by Ghazal et al. (2019) focused on designing photosensitizers for cancer treatment by targeting biotin receptors in cancer cells. This approach enhances the specificity of photodynamic therapy applications.
Effects on Beckman Biotinylated Immunoassays
- Research by Cao, Scott, & Hardy (2019) evaluated the effects of orally taken biotin supplements on biotinylated immunoassays. This study contributes to understanding the impact of biotin on clinical laboratory tests.
Electron-Induced Damage of Biotin
- A study by Keller et al. (2013) explored the effects of electron attachment to biotin, providing insights into its functionality and implications for biotin use in radiation experiments.
Properties
Molecular Formula |
C27H44N4O5S · HCl |
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Molecular Weight |
573.2 |
InChI |
InChI=1S/C27H44N4O5S.ClH/c28-27(18-32,19-33)14-13-20-9-11-21(12-10-20)36-16-6-2-1-5-15-29-24(34)8-4-3-7-23-25-22(17-37-23)30-26(35)31-25;/h9-12,22-23,25,32-33H,1-8,13-19,28H2,(H,29,34)(H2,30,31,35);1H/t22-,23-,25-;/m1./s1 |
InChI Key |
GZMFMKCTYQRSAN-MNRXJBBMSA-N |
SMILES |
OCC(N)(CO)CCC1=CC=C(OCCCCCCNC(CCCC[C@H]2SC[C@](N3)([H])[C@@]2([H])NC3=O)=O)C=C1.Cl |
Synonyms |
2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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